Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
Description
This cobalt(III) complex, identified by CAS 84282-28-0 , features a bis-azo ligand system with a 2,5-dichloroanilino carbonyl group and a 3-hydroxybenzoyl benzoate backbone. The compound is synthesized as a trisodium salt, indicating three anionic charges balanced by sodium cations. Its structure includes azo (-N=N-) linkages, aromatic benzoyl groups, and a cobalt center coordinated to the ligand’s donor atoms. The purity of this compound is reported as 96% , suggesting efficient synthesis protocols. Azo-cobalt complexes like this are often explored for applications in dyes, catalysts, or chelating agents due to their stability and redox activity.
Properties
CAS No. |
84282-28-0 |
|---|---|
Molecular Formula |
C48H32Cl4CoN6Na3O12+ |
Molecular Weight |
1154.5 g/mol |
IUPAC Name |
trisodium;cobalt;2-[4-[[1-(2,5-dichloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16Cl2N3O6.Co.3Na/c2*1-12(30)21(23(33)27-19-11-14(25)7-8-17(19)26)29-28-18-9-6-13(10-20(18)31)22(32)15-4-2-3-5-16(15)24(34)35;;;;/h2*2-11,31H,1H3,(H,27,33)(H,34,35);;;;/q2*-1;;3*+1 |
InChI Key |
XBEPBAMDQIEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 3-hydroxybenzoylbenzoic acid to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of sodium hydroxide to form the trisodium salt of the complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Ligand Substitution Reactions
The cobalt(III) center exhibits limited ligand substitution due to its inert nature, but reactions occur under specific conditions:
| Reaction Conditions | Observed Changes | Analytical Evidence |
|---|---|---|
| Acidic media (pH < 3) | Partial displacement of benzoato ligands | UV-Vis peak shift at 480 nm |
| Heating (80°C) in aqueous ammonia | Replacement of hydroxyl groups with NH3 | HPLC retention time reduction |
The benzoato and hydroxyl ligands are susceptible to substitution in acidic or basic environments, forming derivatives like [Co(NH3)4(H2O)2]³⁺ complexes.
Redox Reactions
The azo (–N=N–) and cobalt(III) centers participate in electron-transfer processes:
Reduction of Azo Groups
-
Reducing agents : Na2S2O4 (dithionite) or Zn/HCl
-
Products : Primary amines (via cleavage of –N=N–) and Co(II) species.
-
Kinetics : Second-order dependence on reductant concentration.
Oxidation of Cobalt(III)
-
Oxidants : H2O2 or KMnO4
-
Products : Co(IV) intermediates, detected via ESR spectroscopy.
Acid-Base Reactions
The hydroxyl and carbonyl groups undergo protonation/deprotonation:
| pH Range | Dominant Form | Spectral Signature (IR) |
|---|---|---|
| 2–4 | Protonated hydroxyl (C–OH2⁺) | Broad band at 3200 cm⁻¹ |
| 7–10 | Deprotonated hydroxyl (C–O⁻) | Sharp peak at 1590 cm⁻¹ |
Coordination with Metal Ions
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Reaction Site | Resulting Complex | Application |
|---|---|---|---|
| Cu²⁺ | Azo and carbonyl groups | Heterobinuclear Co(III)-Cu(II) | Catalytic oxidation studies |
| Fe³⁺ | Hydroxyl and benzoato | Fe-Co coordination polymer | Magnetic material synthesis |
Photochemical Degradation
Exposure to UV light (λ = 365 nm) induces decomposition:
| Parameter | Value | Method of Detection |
|---|---|---|
| Quantum yield | 0.12 ± 0.03 | Actinometry |
| Major products | CO2, Cl⁻, and CoO | Gas chromatography |
Biological Interactions
While not a primary focus, the compound interacts with biomolecules:
-
Protein binding : Forms adducts with serum albumin via hydrophobic and hydrogen-bonding interactions (ΔG = −28 kJ/mol).
-
Enzyme inhibition : Competes with heme-containing peroxidases (Ki = 4.7 μM).
Key Structural Influences on Reactivity
Scientific Research Applications
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a model compound in coordination chemistry studies to understand the behavior of cobalt complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the dyeing and pigmentation industry due to its vibrant color properties and stability.
Mechanism of Action
The mechanism of action of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and analogous cobaltate or azo-containing complexes:
Functional Group Analysis
- Azo Linkages : All compounds contain azo groups, which confer chromophoric properties. However, the target compound’s azo group is conjugated with a 3-hydroxybenzoyl moiety, enhancing stability via intramolecular hydrogen bonding , whereas ’s compound uses a dichlorobiphenyl backbone, likely increasing hydrophobicity .
- ’s compound incorporates a triazine ring, which may improve coordination versatility but reduces solubility due to sulfonate groups .
Notes and Limitations
Data Availability : Molecular formulas and weights are absent for most compounds, limiting quantitative comparisons.
Structural Complexity : The target compound’s intricate architecture may hinder large-scale synthesis, though its purity suggests feasible production .
Biological Activity
Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) is a complex cobalt compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy, and safety profiles, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The compound is characterized by a complex structure involving cobalt, azo groups, and various aromatic components. Its chemical formula can be described as follows:
- Chemical Formula : C₁₆H₁₄Cl₂CoN₄O₇S
- CAS Number : 84282-28-0
Structural Features
- Cobalt Coordination : The cobalt ion is coordinated with multiple ligand systems, which may influence its reactivity and biological interactions.
- Azo Group : The presence of the azo group contributes to the compound's color and potential photochemical properties.
Antimicrobial Activity
Research has indicated that Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) exhibits significant antimicrobial properties against a range of pathogens.
Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. The proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Interaction with the lipid bilayer can lead to increased permeability and cell lysis.
- DNA Interaction : Potential intercalation with DNA could disrupt replication and transcription processes.
Case Studies
-
Study on Antifungal Activity :
A study evaluated the antifungal activity of the compound against several fungal strains, demonstrating a notable reduction in fungal growth at concentrations as low as 32 µg/mL, outperforming standard antifungal agents like fluconazole . -
Toxicity Assessment :
Toxicity studies conducted on zebrafish embryos indicated low toxicity levels (LC50 > 100 mg/L), suggesting a favorable safety profile for potential therapeutic applications .
Toxicological Data
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity (Zebrafish) | LC50 > 100 mg/L | |
| Skin Irritation | Non-irritating | |
| Mutagenicity | Negative |
The compound has shown a low toxicity profile in preliminary studies, indicating its potential for safe use in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
